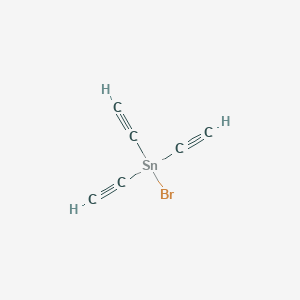
acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that combines the properties of acetic acid with a unique molecular structure. Acetic acid, known for its pungent smell and sour taste, is a simple carboxylic acid with the formula CH₃COOH. The compound (2R)-1-octadecoxy-3-trityloxypropan-2-ol is a derivative that includes long hydrocarbon chains and trityloxy groups, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol involves multiple steps. The initial step typically includes the preparation of acetic acid through the oxidation of ethanol or acetaldehyde
Industrial Production Methods
Industrial production of acetic acid primarily involves the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a catalyst to produce acetic acid . The production of (2R)-1-octadecoxy-3-trityloxypropan-2-ol on an industrial scale would require specialized equipment to handle the complex reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The acetic acid component can be oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form simpler alcohols and hydrocarbons.
Substitution: The trityloxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acetic acid yields carbon dioxide and water, while reduction can produce ethanol and other alcohols .
Scientific Research Applications
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding membrane dynamics.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with biological membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The trityloxy groups can interact with specific enzymes, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: Another carboxylic acid with the formula CH₃CH₂COOH.
Butyric Acid: A carboxylic acid with the formula CH₃CH₂CH₂COOH.
Uniqueness
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol is unique due to its complex structure, which combines the properties of acetic acid with long hydrocarbon chains and trityloxy groups. This combination allows it to interact with biological membranes and enzymes in ways that simpler carboxylic acids cannot, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
75213-04-6 |
|---|---|
Molecular Formula |
C42H62O5 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-2(3)4/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;1H3,(H,3,4)/t39-;/m1./s1 |
InChI Key |
QXPKEBHIABRTLB-DRRLCDGFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
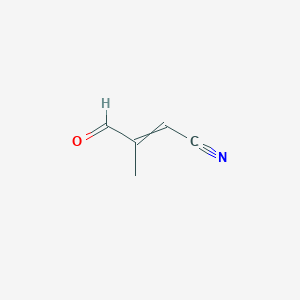
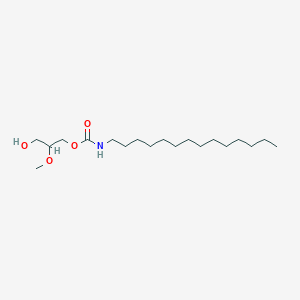
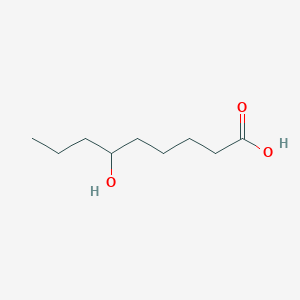
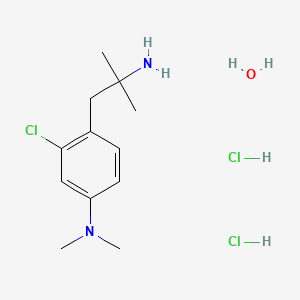
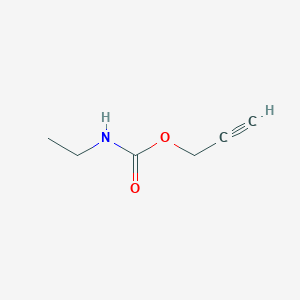

![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)

![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
